4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with hydroxy, methoxy, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-hydroxy-3-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 4-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 4-(3,4-dihydroxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its biological activity and making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-9-12(7-8-14(15)22)13-10-16(23)25-19-17(13)18(20-21-19)11-5-3-2-4-6-11/h2-9,13,22H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXOEWVPDDQYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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